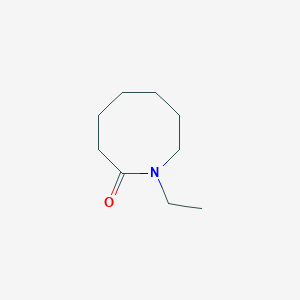
Lithium, 1-pentadecynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, 1-pentadecynyl- is an organolithium compound characterized by the presence of a lithium atom bonded to a 1-pentadecynyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. These compounds are essential in the formation of carbon-carbon bonds, making them valuable intermediates in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, 1-pentadecynyl- typically involves the reaction of 1-pentadecynyl halide with lithium metal. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
1-Pentadecynyl halide+Li→Lithium, 1-pentadecynyl-+Li halide
Industrial Production Methods
Industrial production of lithium, 1-pentadecynyl- follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of lithium and to ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, 1-pentadecynyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and other oxidation products.
Reduction: Can reduce certain organic compounds, acting as a strong reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at controlled temperatures.
Reduction: Often carried out in the presence of a suitable solvent and under an inert atmosphere.
Substitution: Requires the presence of a suitable electrophile and is usually conducted in an anhydrous solvent.
Major Products Formed
Oxidation: Lithium oxide and various organic oxidation products.
Reduction: Reduced organic compounds.
Substitution: New organolithium compounds or other substituted products.
Wissenschaftliche Forschungsanwendungen
Lithium, 1-pentadecynyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium, 1-pentadecynyl- involves its strong nucleophilic and basic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the generation of various organic products. The compound’s reactivity is influenced by the nature of the 1-pentadecynyl group and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium, 1-butynyl-
- Lithium, 1-octynyl-
- Lithium, 1-decenyl-
Comparison
Lithium, 1-pentadecynyl- is unique due to the length of its carbon chain, which influences its reactivity and solubility. Compared to shorter-chain organolithium compounds, it may exhibit different physical properties and reactivity patterns. The longer carbon chain can also impact the compound’s interactions with other molecules, making it suitable for specific applications where shorter-chain analogs may not be effective.
Eigenschaften
CAS-Nummer |
105563-08-4 |
|---|---|
Molekularformel |
C15H27Li |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
lithium;pentadec-1-yne |
InChI |
InChI=1S/C15H27.Li/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h3,5-15H2,1H3;/q-1;+1 |
InChI-Schlüssel |
JVBWYKJNZNYLDV-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCCCCCCCCCCC#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


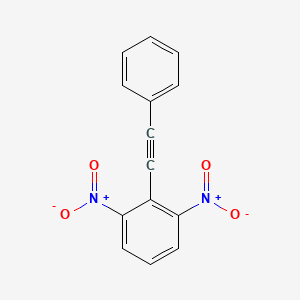
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)
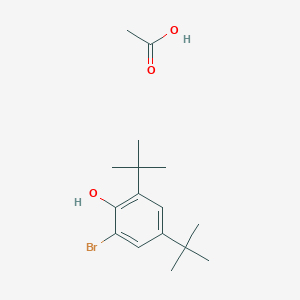
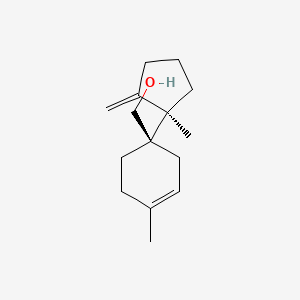
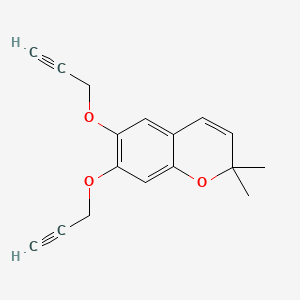
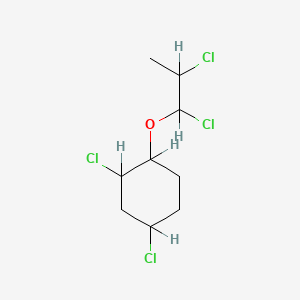
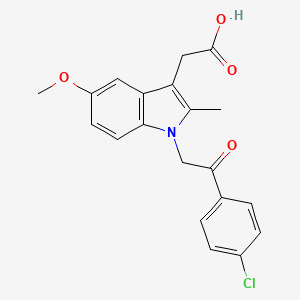
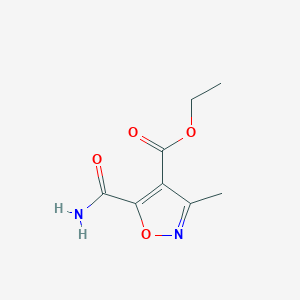
![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
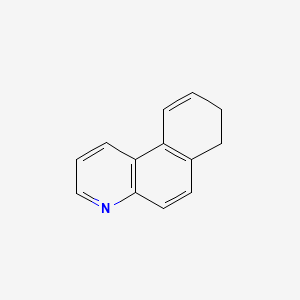
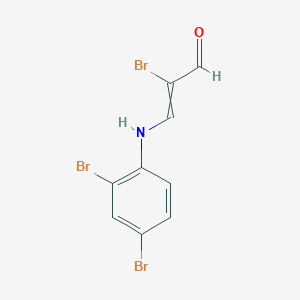
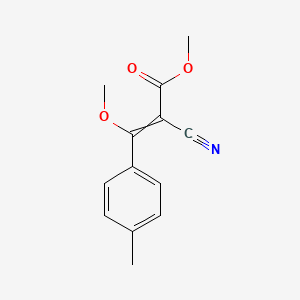
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
